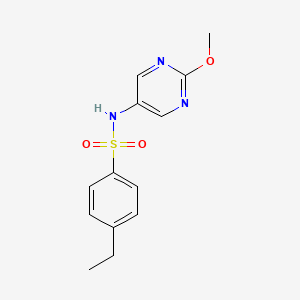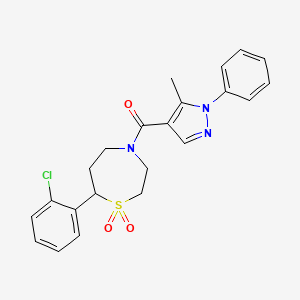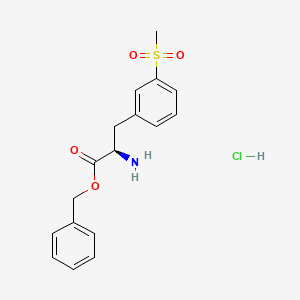![molecular formula C19H22N2O3S2 B2732222 N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 463319-43-9](/img/structure/B2732222.png)
N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C19H22N2O3S2 and its molecular weight is 390.52. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects by modulating immune responses. Researchers have investigated its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Mechanistically, it may inhibit pro-inflammatory cytokines or interfere with signaling pathways involved in inflammation .
Anticancer Activity
Studies suggest that this compound possesses anticancer properties. It could inhibit tumor growth by interfering with cell cycle progression, inducing apoptosis, or targeting specific cancer-related proteins. Further research is needed to explore its efficacy against different cancer types .
Antioxidant Effects
As an antioxidant, this compound scavenges free radicals and protects cells from oxidative stress. Its potential applications include preventing age-related diseases, neurodegenerative disorders, and cardiovascular conditions .
Antimicrobial Activity
Researchers have investigated its antimicrobial properties against bacteria, fungi, and parasites. It may serve as a lead compound for developing novel antimicrobial agents .
Immunomodulation
The compound could modulate immune responses, making it relevant for autoimmune disorders. Understanding its impact on immune cells and cytokine profiles is crucial for therapeutic development .
Neuroprotective Potential
Preliminary studies suggest that this compound might protect neurons from damage, making it a candidate for neurodegenerative disease research. Investigations into its mechanisms and safety are ongoing .
Metabolic Disorders
Given its thiazolidinone structure, this compound could influence metabolic pathways. Researchers have explored its effects on glucose metabolism, lipid regulation, and insulin sensitivity .
Drug Development
Finally, this compound serves as a valuable scaffold for designing new drugs. Medicinal chemists can modify its structure to create derivatives with enhanced properties, targeting specific diseases or pathways .
properties
IUPAC Name |
N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-2-24-15-9-7-13(8-10-15)11-16-18(23)21(19(25)26-16)12-17(22)20-14-5-3-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,20,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPOYHQSSEBHK-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2732143.png)
![3-(2-(4-(tert-butyl)phenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2732146.png)



![N-(4-hydroxyphenyl)-4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2732150.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732152.png)

![3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile](/img/structure/B2732154.png)
![2-Chloro-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]propanamide](/img/structure/B2732155.png)

![1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2732159.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2732161.png)